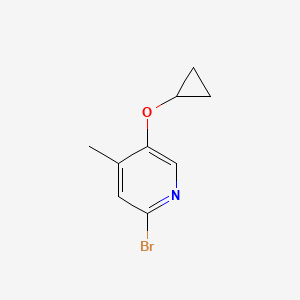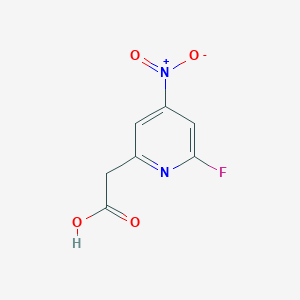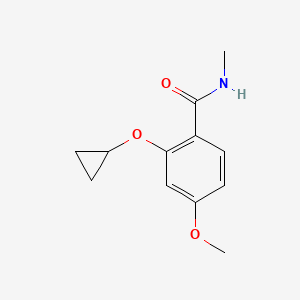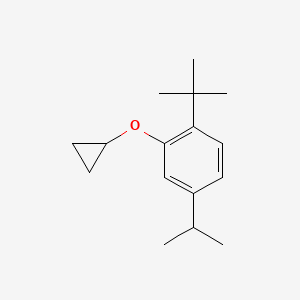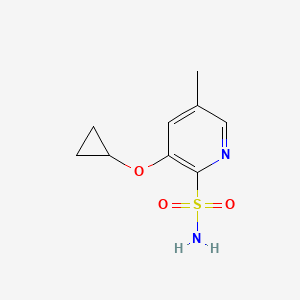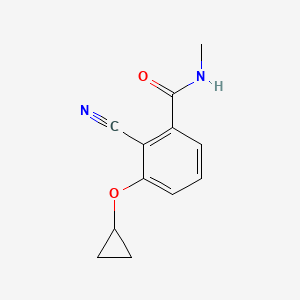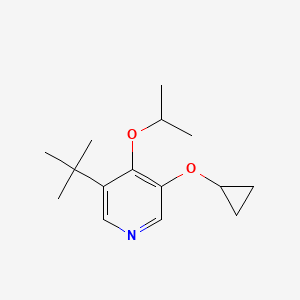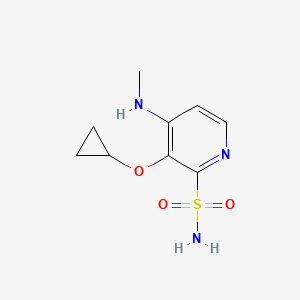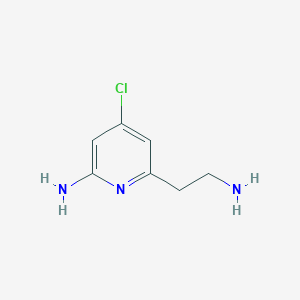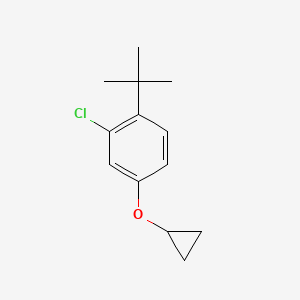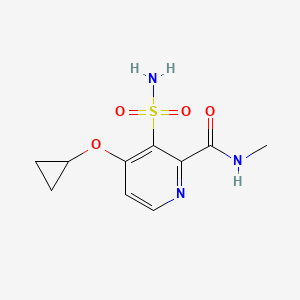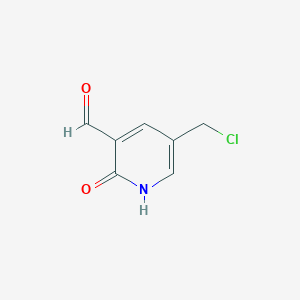
5-(Chloromethyl)-2-hydroxynicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-2-hydroxynicotinaldehyde: is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of a chloromethyl group at the 5-position and a hydroxyl group at the 2-position of the nicotinaldehyde ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-2-hydroxynicotinaldehyde typically involves the chloromethylation of 2-hydroxynicotinaldehyde. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction conditions are usually mild, and the process involves the formation of a chloromethyl intermediate, which is then introduced to the nicotinaldehyde ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processing techniques to enhance efficiency and yield. This method allows for better control of reaction conditions, leading to higher selectivity and reduced by-product formation . The use of high fructose corn syrup as a feedstock has also been explored to streamline the production process .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 5-(Chloromethyl)-2-hydroxynicotinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: Its ability to undergo various chemical transformations allows for the creation of diverse bioactive molecules .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the synthesis of polymers and other advanced materials .
作用機序
The mechanism of action of 5-(Chloromethyl)-2-hydroxynicotinaldehyde involves its reactivity with various biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity . This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.
類似化合物との比較
5-(Chloromethyl)furfural: Similar in structure but derived from furfural instead of nicotinaldehyde.
2-Methyl-5-chloromethyl-8-quinoline: Another compound with a chloromethyl group, used in different applications.
Uniqueness: 5-(Chloromethyl)-2-hydroxynicotinaldehyde is unique due to the presence of both a hydroxyl and a chloromethyl group on the nicotinaldehyde ring. This combination of functional groups provides a distinct reactivity profile, making it versatile for various chemical transformations and applications .
特性
分子式 |
C7H6ClNO2 |
|---|---|
分子量 |
171.58 g/mol |
IUPAC名 |
5-(chloromethyl)-2-oxo-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H6ClNO2/c8-2-5-1-6(4-10)7(11)9-3-5/h1,3-4H,2H2,(H,9,11) |
InChIキー |
VHEAWZKXRNGJSL-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)NC=C1CCl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


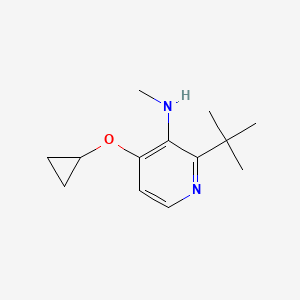

![3-Amino-6-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid](/img/structure/B14837747.png)
